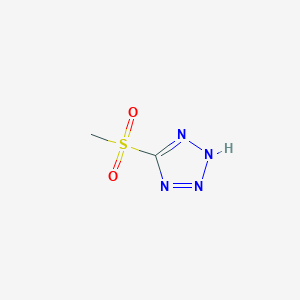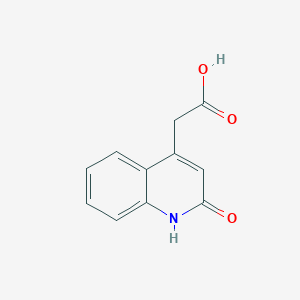
5-Methylsulfonyltetrazole
Übersicht
Beschreibung
5-Methylsulfonyltetrazole is a derivative of tetrazole, a class of compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and utility in various chemical syntheses. The methylsulfonyl group attached to the tetrazole ring influences its reactivity and physical properties, making it a compound of interest in pharmaceutical and material science research.
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the reaction of hydrazides with various reagents. For instance, 2,5-diaryltetrazoles can be synthesized from N-phenylsulfonylbenzhydrazidoyl chlorides and arylhydrazines, with potassium carbonate acting on the intermediate product . Another method includes the oxidation of N2-Benzoyl-N4-(phenylsulfonyl)benzohydrazide hydrazone with mercury(II) oxide to yield 5-phenyltetrazole . These methods highlight the versatility of tetrazole synthesis, which can be tailored to introduce different substituents such as the methylsulfonyl group.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including those with sulfonyl substituents, has been studied using techniques like X-ray crystallography. For example, the crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole has been determined, showing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups . This information is crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
Tetrazole derivatives undergo various chemical reactions, including oxidation and nucleophilic substitution. The oxidation of 5-arylsulfanyltetrazoles can lead to the formation of 5-arylsulfonyltetrazoles . Additionally, the phenylsulfonyl group in these compounds can undergo nucleophilic substitution with reagents like ethanol, phenol, or benzimidazole . These reactions are important for further functionalization of the tetrazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their substituents. For example, the introduction of a methylsulfonyl group can affect the compound's solubility, stability, and reactivity. Docking studies and crystallography can provide insights into the interactions of these molecules with biological targets, which is relevant for their potential use as pharmaceutical agents . Additionally, the vibrational spectra of tetrazole derivatives can be studied using spectroscopic methods to gain further understanding of their properties .
Wissenschaftliche Forschungsanwendungen
Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in various fields :
-
Medicine : Tetrazoles are often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements . They provide a maximum nitrogen content of any heterocyclic compound .
-
Agriculture : Since the 1950s, tetrazole compounds have been widely used in agriculture .
-
Material Science : Tetrazole derivatives are useful in material science due to their special structure .
-
Explosives : Tetrazole compounds are used in the field of explosives .
-
Biological Research : For their excellent optical properties, 2,5-diaryl tetrazoles have found wide application in biological research, in particular as fluorogenic sensors to detect biomolecules in their native environment and to elucidate their biological functions .
Safety And Hazards
5-Methylsulfonyltetrazole’s dust and vapor may irritate the eyes, respiratory system, and digestive system . It is considered a potential carcinogen . Appropriate safety measures should be taken when handling and using it, such as wearing protective glasses, respiratory protection, and gloves . It should be stored and transported avoiding contact with oxidizers, fire sources, and combustibles .
Zukünftige Richtungen
While the specific future directions for 5-Methylsulfonyltetrazole are not mentioned in the search results, it is known that advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure . Recent drug delivery systems are formulated using advanced technology to accelerate systemic drug delivery to the specific target site, maximizing therapeutic efficacy and minimizing off-target accumulation in the body .
Eigenschaften
IUPAC Name |
5-methylsulfonyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURGLLWWASFDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406397 | |
| Record name | 5-Methylsulfonyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylsulfonyltetrazole | |
CAS RN |
21744-55-8 | |
| Record name | 5-Methylsulfonyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)


![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)








![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)